3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one
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Overview
Description
3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one is a complex organic compound featuring a piperidine ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one typically involves a multi-step process. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrrolidine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the modification of functional groups and interactions with enzymes or receptors . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural motifs.
Piperidine derivatives: Compounds with a piperidine ring that share some reactivity patterns.
Indole derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one is unique due to its fused ring system and the presence of multiple functional groups, which confer diverse reactivity and potential biological activity .
Properties
IUPAC Name |
3-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-hydroxy-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-8-16(9-5-2)10-6-13-19(16)14-17(21)11-7-12-18(3)15(17)20/h4-5,21H,1-2,6-14H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHAFJENBVLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CN2CCCC2(CC=C)CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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